Hexadecyltrimethylammonium Tetrafluoroborate
Description
Properties
IUPAC Name |
hexadecyl(trimethyl)azanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BF4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;2-1(3,4)5/h5-19H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVAQFUOBZOOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584129 | |
| Record name | N,N,N-Trimethylhexadecan-1-aminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73257-08-6 | |
| Record name | N,N,N-Trimethylhexadecan-1-aminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyltrimethylammonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material: Hexadecyltrimethylammonium Bromide
The precursor, hexadecyltrimethylammonium bromide, is synthesized by quaternization of trimethylamine with hexadecyl bromide. This step is well-established and involves:
- Reacting hexadecyl bromide with trimethylamine in an appropriate solvent.
- Controlling temperature and reaction time to maximize yield.
- Isolating the quaternary ammonium bromide salt by crystallization or precipitation.
Ion Exchange to Form Hexadecyltrimethylammonium Tetrafluoroborate
The key step is the ion exchange reaction where the bromide ion is replaced by the tetrafluoroborate ion. This is typically done by:
- Dissolving hexadecyltrimethylammonium bromide in water or a suitable solvent.
- Adding an aqueous solution of a tetrafluoroborate salt, such as sodium tetrafluoroborate or ammonium tetrafluoroborate.
- Stirring the mixture at controlled temperature (often room temperature to 50 °C) for 1 to 3 hours to ensure complete ion exchange.
- Filtering off any precipitated salts (e.g., sodium bromide).
- Concentrating the filtrate under reduced pressure to induce crystallization of this compound.
- Recrystallizing the crude product from solvents such as ethanol or acetone to improve purity.
Purification and Drying
- The crude product is recrystallized twice to remove residual halide ions and impurities.
- Drying is performed under reduced pressure at temperatures between 50 °C and 120 °C for 8 to 12 hours to obtain the pure tetrafluoroborate salt.
Representative Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Quaternization | Hexadecyl bromide + trimethylamine, solvent, 30-50 °C, 2-4 h | Produces hexadecyltrimethylammonium bromide |
| Ion exchange | Aqueous solution, 15-50 °C, 1-3 h | Use of sodium or ammonium tetrafluoroborate |
| Filtration | Room temperature | Removes precipitated halide salts |
| Concentration and crystallization | Reduced pressure, 20-60% volume reduction | Induces crystallization |
| Recrystallization | Solvent a and solvent b (e.g., ethanol, acetone), 20-60% solvent consumption | Improves purity |
| Drying | 50-120 °C, 8-12 h, reduced pressure | Final product drying |
Research Findings and Optimization Notes
- Ion Exchange Efficiency: The molar ratio of hexadecyltrimethylammonium halide to tetrafluoroborate salt is critical, typically maintained around 1:1.05 to 1:1.2 to ensure complete exchange without excess reagents.
- Temperature Control: Reaction temperatures between 15 °C and 50 °C optimize ion exchange kinetics while minimizing decomposition or side reactions.
- Agitation: Continuous stirring during ion exchange and crystallization steps ensures homogeneity and better yield.
- Purity Control: Multiple recrystallizations and drying under vacuum at controlled temperatures remove residual halides and moisture, critical for applications requiring high purity.
- Protection Atmosphere: Performing reactions under nitrogen atmosphere can prevent oxidation or moisture interference, enhancing product stability.
Comparative Notes on Related Compounds
While this compound shares preparation similarities with other quaternary ammonium tetrafluoroborates (e.g., triethylmethylammonium tetrafluoroborate), the long hydrophobic hexadecyl chain requires careful control of solubility and crystallization conditions to obtain high-purity products.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Quaternization | Hexadecyl bromide + trimethylamine, solvent, 30-50 °C, 2-4 h | Formation of hexadecyltrimethylammonium bromide |
| Ion Exchange | Hexadecyltrimethylammonium bromide + NaBF4 or NH4BF4, aqueous, 15-50 °C, 1-3 h | Replacement of Br- by BF4- |
| Filtration | Room temperature | Removal of precipitated halide salts |
| Concentration & Crystallization | Reduced pressure, 20-60% volume reduction | Crude product formation |
| Recrystallization | Solvent a and solvent b, 20-60% solvent consumption | Purification of crude product |
| Drying | 50-120 °C, 8-12 h, reduced pressure | Final product drying and stabilization |
Chemical Reactions Analysis
Types of Reactions
Hexadecyltrimethylammonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tetrafluoroborate ion can be replaced by other anions.
Complex Formation: It can form complexes with metal ions, which are useful in catalysis and material synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium tetrafluoroborate, metal salts, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new quaternary ammonium compound with a different anion .
Scientific Research Applications
Hexadecyltrimethylammonium tetrafluoroborate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hexadecyltrimethylammonium tetrafluoroborate involves its surfactant properties. The compound can form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and facilitate their transport across cell membranes. This property is particularly useful in biological applications, such as DNA extraction and drug delivery .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Compounds for Comparison :
Hexadecyltrimethylammonium Bromide (CTAB, CAS: 57-09-0)
1-Butyl-3-Methylimidazolium Tetrafluoroborate ([BMIM][BF₄], CAS: 174501-65-6)
Tetrabutylammonium Tetrafluoroborate (TBABF₄, CAS: 429-42-5)
Physicochemical Properties
Key Findings from Comparative Studies
Surface Activity and Aggregation :
- CTA-BF₄ has a lower CAC (0.18 mM) compared to CTAB (0.92 mM) in aqueous solutions, indicating stronger surface activity due to the hydrophobic BF₄⁻ counterion reducing electrostatic repulsion between surfactant heads .
- Mixtures of CTAB and [BMIM][BF₄] form CTA-BF₄ precipitates, which further reduce surface tension to 36 mN/m at αCTAB = 0.9 (mole fraction of CTAB) .
Salt Effects :
- The presence of salts (e.g., NaBr) increases the CAC of CTAB but has minimal impact on CTA-BF₄ due to its inherent counterion stability .
Ionic Liquid Interactions :
- [BMIM][BF₄] modifies CTAB’s micellar structure by integrating into the surfactant layer, whereas CTA-BF₄ forms distinct aggregates with higher thermal stability .
Limitations and Contradictions
- Solubility vs. Surface Activity: While CTA-BF₄’s low solubility limits its use in homogeneous systems, its surface activity surpasses CTAB in stabilizing nanoparticles .
- Conflicting CAC Values : Some studies report CTA-BF₄’s CAC as low as 0.18 mM, while others observe higher values (1.0 mM) depending on ion exchange efficiency in CTAB/[BMIM][BF₄] mixtures .
Biological Activity
Hexadecyltrimethylammonium tetrafluoroborate (HTABF₄) is a quaternary ammonium compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, applications, and relevant case studies.
Chemical Formula : C₁₉H₄₂BF₄N
Molecular Weight : 371.4 g/mol
CAS Number : 73257-08-6
HTABF₄ can be synthesized through the reaction of hexadecyltrimethylammonium bromide with sodium tetrafluoroborate in an aqueous medium, where the bromide ion is substituted by the tetrafluoroborate ion. This compound exhibits surfactant properties, making it useful in various scientific applications, including DNA extraction and nanoparticle synthesis .
HTABF₄ functions primarily as a surfactant, facilitating the formation of micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, enhancing their bioavailability and transport across cell membranes. This property is particularly beneficial in biological applications such as drug delivery systems and nucleic acid extraction protocols .
Biological Applications
- DNA Extraction : HTABF₄ is commonly used in the preparation of buffers for DNA extraction due to its ability to lyse cell membranes effectively, releasing nucleic acids for further analysis.
- Antimicrobial Activity : Research indicates that HTABF₄ exhibits antibacterial properties against various pathogens. Its effectiveness is influenced by the structure of the compound, which allows it to disrupt bacterial cell membranes .
- Nanoparticle Synthesis : The compound plays a crucial role in the synthesis of mesoporous materials, which are utilized in catalysis and drug delivery systems due to their high surface area and tunable pore sizes.
Antibacterial Activity
A study evaluated the antibacterial efficacy of HTABF₄ against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The results demonstrated that HTABF₄ significantly inhibited bacterial growth at concentrations as low as 0.1% (v/v). The mechanism was attributed to membrane disruption caused by the cationic nature of the compound .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.1% |
| Staphylococcus aureus | 0.1% |
| Klebsiella pneumoniae | 0.2% |
DNA Extraction Efficiency
In a comparative study on DNA extraction methods, HTABF₄-based buffers yielded higher quality DNA compared to traditional methods using phenol-chloroform extraction. The extracted DNA showed better integrity and purity, making it suitable for downstream applications like PCR amplification .
Toxicological Considerations
While HTABF₄ has beneficial applications, its toxicity profile must be considered. It has been classified as an irritant, with potential harmful effects on aquatic life due to its surfactant properties. Careful handling and disposal protocols are advised when working with this compound in laboratory settings .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for purifying Hexadecyltrimethylammonium tetrafluoroborate (CTA-BF₄) from ionic liquid mixtures?
- Methodology : To isolate CTA-BF₄ from water-soluble salts like BMIM-Br, use a liquid-liquid extraction protocol with dichloromethane (DCM). Mix the aqueous solution containing CTA-Br and BMIM-BF₄ with DCM, allow phase separation, and extract the organic phase. Repeat washing with water to remove residual BMIM-Br, followed by drying with anhydrous MgSO₄ .
Q. How can surface tension and conductivity measurements determine the critical aggregation concentration (CAC) of CTA-BF₄?
- Methodology : Plot surface tension (γ) vs. log concentration to identify the CAC as the inflection point where γ stabilizes. Conductivity measurements also reveal CAC via a slope change in conductivity-concentration plots. For CTA-BF₄, typical CAC values range from 0.18 mM (surface tension) to 1 mM (conductivity), depending on ionic strength and composition .
Q. What parameters are critical for assessing the interfacial behavior of CTA-BF₄ in aqueous systems?
- Key Parameters :
- Γmax (maximum surface excess concentration): Calculated using the Gibbs adsorption equation with n = 2 for singly dissociated ions.
- Amin (minimum molecular area): Derived from Amin = 10¹⁶/(N_AΓmax), where N_A is Avogadro’s constant.
- Salt effects (e.g., NaBr) can reduce CAC by screening electrostatic repulsions between headgroups .
Advanced Research Questions
Q. How do interaction parameters (β) quantify synergism in CTA-BF₄/BMIM-BF₄ mixed micelles?
- Methodology : Use Regular Solution Theory (RST) to calculate β from surface tension or conductivity data. A negative β indicates attractive interactions between CTA-BF₄ and BMIM-BF₄, enhancing micelle stability. For example, β = −2.5 suggests strong synergism, while β > 0 implies antagonism. This parameter is critical for optimizing surfactant blends in drug delivery or nanomaterial synthesis .
Q. What mechanistic insights explain salt-induced modulation of CTA-BF₄ micellization?
- Analysis : High salt concentrations (e.g., 0.1 M NaBF₄) compress the electrical double layer, lowering CAC by ~30%. However, excessive salt (>0.5 M) may induce precipitate formation due to counterion binding. Monitor via dynamic light scattering (DLS) to track micelle size and stability .
Q. How does CTA-BF₄ compare to CTA-Br in mixed micelle systems with ionic liquids?
- Comparative Study :
- CTA-BF₄ : Lower CAC (0.18 mM vs. 0.9 mM for CTA-Br) due to weaker counterion hydration (BF₄⁻ vs. Br⁻).
- Mixed Systems : CTA-BF₄/BMIM-BF₄ mixtures show lower γ (~36 mN/m) than CTA-Br/BMIM-Br systems (~53 mN/m), attributed to enhanced hydrophobic interactions. Use fluorescence quenching to probe micelle microenvironments .
Q. What advanced techniques validate the structural organization of CTA-BF₄ in self-assembled systems?
- Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
